molecular formula C7H6N2O2 B568166 5-Methyloxazolo[5,4-b]pyridin-2-ol CAS No. 120208-27-7

5-Methyloxazolo[5,4-b]pyridin-2-ol

Cat. No.: B568166
CAS No.: 120208-27-7
M. Wt: 150.137
InChI Key: AJIPIXAYNVCKAL-UHFFFAOYSA-N
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Description

5-Methyloxazolo[5,4-b]pyridin-2-ol (CAS: 120208-27-7) is a bicyclic heterocyclic compound with the molecular formula C₇H₆N₂O₂ . Its structure consists of an oxazole ring fused to a pyridine ring at the [5,4-b] position, with a methyl substituent at the 5-position and a hydroxyl group at the 2-position.

Properties

CAS No.

120208-27-7

Molecular Formula

C7H6N2O2

Molecular Weight

150.137

IUPAC Name

5-methyl-1H-[1,3]oxazolo[5,4-b]pyridin-2-one

InChI

InChI=1S/C7H6N2O2/c1-4-2-3-5-6(8-4)11-7(10)9-5/h2-3H,1H3,(H,9,10)

InChI Key

AJIPIXAYNVCKAL-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)NC(=O)O2

Synonyms

Oxazolo[5,4-b]pyridin-2(1H)-one, 5-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Heteroatom Influence :

  • Replacement of oxygen with sulfur (e.g., thiazolo derivatives) introduces distinct reactivity and hazards. For example, Thiazolo[5,4-b]pyridine-2-thiol is classified with hazards H302-H335 (harmful if swallowed/inhaled) , whereas oxazole analogs may have lower toxicity profiles.
  • The hydroxyl group in 5-methyloxazolo[5,4-b]pyridin-2-ol contrasts with the thiol group in its [4,5-b] isomer, altering hydrogen-bonding capacity and redox reactivity .

Ring Position and Bioactivity :

  • Isoxazolo[5,4-b]pyridines synthesized from 3-methylisoxazol-5-amine exhibit cytotoxic activity against cancer cell lines (e.g., HCT-116, PC3) , suggesting that the [5,4-b] fusion pattern may enhance bioactivity compared to other isomers.
  • Pyrrolo[3,2-d]isoxazole derivatives, though structurally distinct, highlight the importance of fused heterocycles in anticancer drug design .

Synthetic Flexibility :

  • Dihydroisoxazolo[5,4-b]pyridines are synthesized under mild conditions (e.g., EtOH-HOAc), often serving as intermediates for further functionalization . In contrast, oxadiazole derivatives require multicomponent reactions with aldehydes and urea .

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